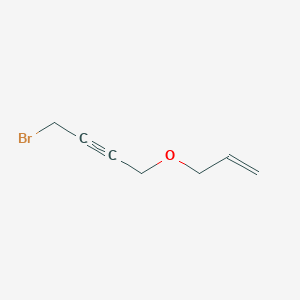![molecular formula C12H26N2O2 B14236125 Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- CAS No. 549505-85-3](/img/structure/B14236125.png)
Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-: is a chemical compound with the molecular formula C12H26N2O2 It is a derivative of octanamide, featuring a hydroxyamino group attached to a methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- typically involves the reaction of octanoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its hydroxyamino group can form hydrogen bonds with active sites of enzymes, making it useful in enzyme inhibition studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions can be exploited in the development of metalloprotein inhibitors.
Industry: In the industrial sector, Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- can be used as a surfactant or emulsifier in the formulation of various products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyamino group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the compound can coordinate with metal ions, disrupting metalloprotein function and leading to inhibition of metal-dependent enzymes.
Comparaison Avec Des Composés Similaires
- Octanamide, N-[2-(hydroxyamino)-2-oxoethyl]-
- N-(2-Hydroxyethyl)octanamide
- N-[6-(hydroxyamino)-6-oxohexyl]octanamide
Comparison:
- Octanamide, N-[2-(hydroxyamino)-2-oxoethyl]- has a similar structure but features an oxo group instead of a methyl group, which can affect its reactivity and binding properties.
- N-(2-Hydroxyethyl)octanamide lacks the methyl group on the hydroxyamino chain, making it less sterically hindered and potentially more flexible in binding interactions.
- N-[6-(hydroxyamino)-6-oxohexyl]octanamide has a longer chain and an additional oxo group, which can influence its solubility and interaction with biological targets.
Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- stands out due to its unique combination of a hydroxyamino group and a methylpropyl chain, providing distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
549505-85-3 |
|---|---|
Formule moléculaire |
C12H26N2O2 |
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
N-[2-(hydroxyamino)-2-methylpropyl]octanamide |
InChI |
InChI=1S/C12H26N2O2/c1-4-5-6-7-8-9-11(15)13-10-12(2,3)14-16/h14,16H,4-10H2,1-3H3,(H,13,15) |
Clé InChI |
YXVLZYMKVIIVJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCC(C)(C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


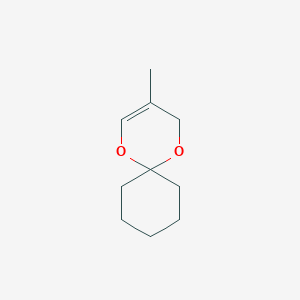
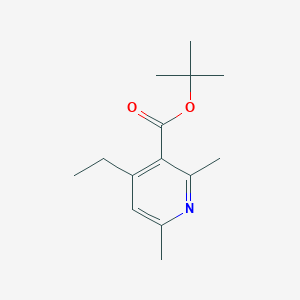
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

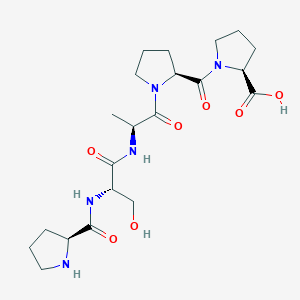
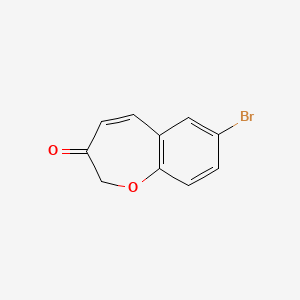
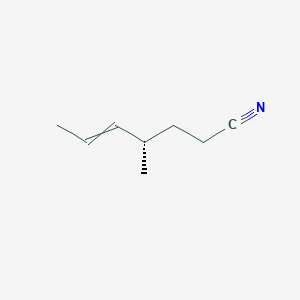
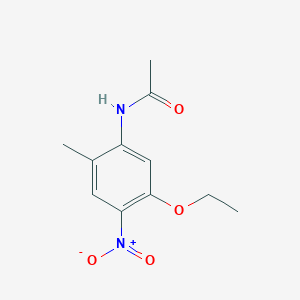

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)


![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
